molecular formula C16H24N2O B5733866 2-cyano-2-cycloheptylidene-N-cyclohexylacetamide

2-cyano-2-cycloheptylidene-N-cyclohexylacetamide

Cat. No.: B5733866
M. Wt: 260.37 g/mol
InChI Key: WLNKMRBZQTUXJR-UHFFFAOYSA-N
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Description

2-cyano-2-cycloheptylidene-N-cyclohexylacetamide is a chemical compound with the molecular formula C15H22N2O. It is known for its unique structure, which includes a cyano group, a cycloheptylidene moiety, and a cyclohexylacetamide group. This compound is typically a crystalline solid and is used in various scientific research applications.

Properties

IUPAC Name

2-cyano-2-cycloheptylidene-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c17-12-15(13-8-4-1-2-5-9-13)16(19)18-14-10-6-3-7-11-14/h14H,1-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNKMRBZQTUXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=C(C#N)C(=O)NC2CCCCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-cyano-2-cycloheptylidene-N-cyclohexylacetamide can be synthesized through a multi-step process. One common method involves the reaction of cycloheptylideneacetonitrile with cyclohexylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-cyano-2-cycloheptylidene-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide can yield a methoxy-substituted derivative.

Scientific Research Applications

2-cyano-2-cycloheptylidene-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-2-cycloheptylidene-N-cyclohexylacetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the cycloheptylidene and cyclohexylacetamide groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-2-cycloheptylidene-N-(4-methoxyphenyl)acetamide
  • 2-cyano-2-cycloheptylidene-N-(4-chlorophenyl)acetamide

Uniqueness

2-cyano-2-cycloheptylidene-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial applications.

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